molecular formula C7H15NO B6229726 2-cyclopropyl-2-(dimethylamino)ethan-1-ol CAS No. 1555837-26-7

2-cyclopropyl-2-(dimethylamino)ethan-1-ol

Cat. No.: B6229726
CAS No.: 1555837-26-7
M. Wt: 129.2
InChI Key:
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Description

2-cyclopropyl-2-(dimethylamino)ethan-1-ol is a chemical compound with the molecular formula C7H15NO It is characterized by the presence of a cyclopropyl group attached to a dimethylaminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-2-(dimethylamino)ethan-1-ol typically involves the reaction of cyclopropylcarbinol with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-2-(dimethylamino)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

2-cyclopropyl-2-(dimethylamino)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-2-(dimethylamino)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyclopropyl-2-(dimethylamino)ethan-1-ol is unique due to the combination of the cyclopropyl group and the dimethylaminoethanol moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-cyclopropyl-2-(dimethylamino)ethan-1-ol can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Cyclopropane", "Dimethylamine", "Ethylene oxide", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Methanol", "Sulfuric acid", "Sodium bicarbonate", "Magnesium sulfate", "Sodium sulfate", "Water" ], "Reaction": [ "Step 1: Cyclopropane is reacted with dimethylamine in the presence of ethylene oxide to form 2-dimethylaminoethylcyclopropane.", "Step 2: The resulting compound is then treated with sodium hydroxide to form 2-cyclopropyl-2-(dimethylamino)ethan-1-ol.", "Step 3: The product is then purified by extraction with hydrochloric acid, followed by washing with sodium chloride solution.", "Step 4: The organic layer is then dried over magnesium sulfate and concentrated under reduced pressure.", "Step 5: The resulting crude product is dissolved in methanol and treated with sulfuric acid to form the sulfate salt of the product.", "Step 6: The salt is then filtered and washed with methanol, followed by treatment with sodium bicarbonate to neutralize any remaining acid.", "Step 7: The resulting product is then extracted with ethyl acetate, dried over sodium sulfate, and concentrated under reduced pressure to yield the final product." ] }

CAS No.

1555837-26-7

Molecular Formula

C7H15NO

Molecular Weight

129.2

Purity

95

Origin of Product

United States

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